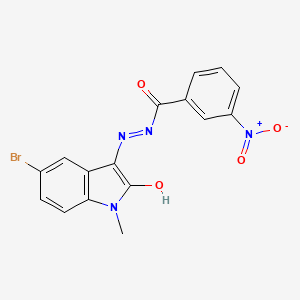![molecular formula C21H25N3O3S B4992026 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one](/img/structure/B4992026.png)
1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a phenylpiperazine moiety, and a sulfonylphenyl group, making it a unique and versatile molecule in the field of drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylpiperazine: The synthesis begins with the formation of phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.
Sulfonylation: The phenylpiperazine is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the intermediate product with a piperidinone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Applications De Recherche Scientifique
1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to sigma receptors, affecting neurotransmitter release and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
Uniqueness
1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its sulfonylphenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery.
Propriétés
IUPAC Name |
1-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21-8-4-5-13-24(21)19-9-11-20(12-10-19)28(26,27)23-16-14-22(15-17-23)18-6-2-1-3-7-18/h1-3,6-7,9-12H,4-5,8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQCCNSCLFXXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4991949.png)

![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(4-HYDROXY-3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4991964.png)
![4-(3-acetylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4991972.png)
![3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B4991980.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol](/img/structure/B4991984.png)
![7-{(2,4-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4991990.png)
![N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4991998.png)


![5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B4992018.png)
![2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4992029.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4992035.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4992061.png)
